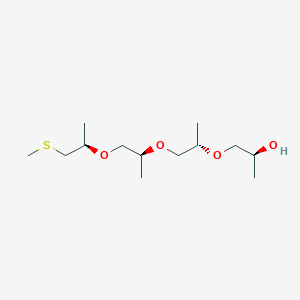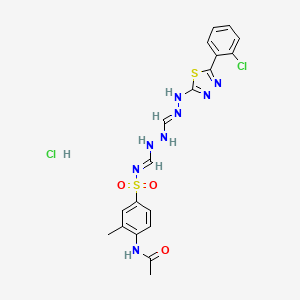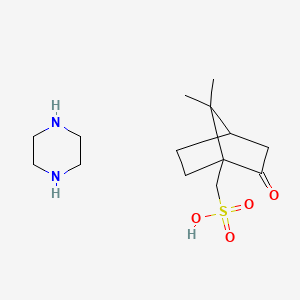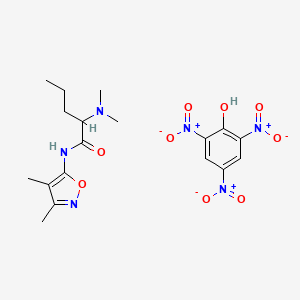
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The picrate salt form of this compound suggests it may have applications in energetic materials or as a reagent in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Valeramide Moiety: This can be done through amide bond formation using reagents like carbodiimides.
Picrate Salt Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Scalability: Ensuring the process is scalable for large-scale production.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a reagent in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its isoxazole structure.
Industry: Use in the production of energetic materials or as a stabilizer.
作用机制
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate would involve its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The dimethylamino group may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific valeramide moiety and picrate salt form, which may confer distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
93997-95-6 |
|---|---|
分子式 |
C18H24N6O9 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H21N3O2.C6H3N3O7/c1-6-7-10(15(4)5)11(16)13-12-8(2)9(3)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,6-7H2,1-5H3,(H,13,16);1-2,10H |
InChI 键 |
GVANEHMUGAUYQK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
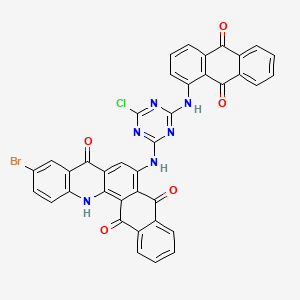
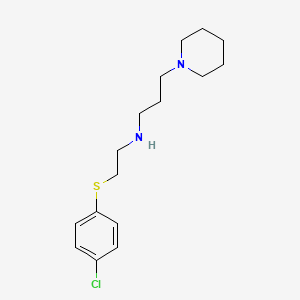
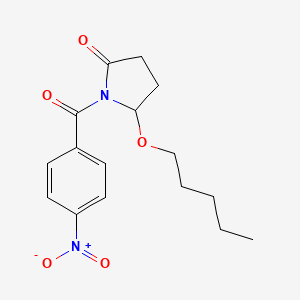
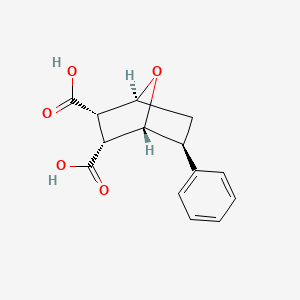
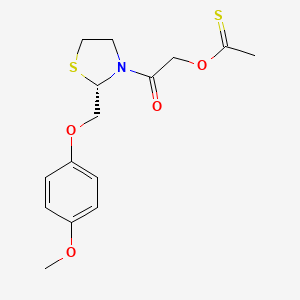
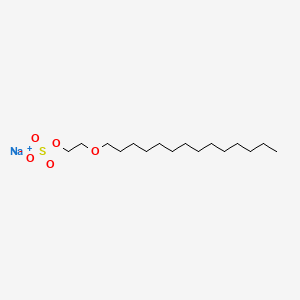
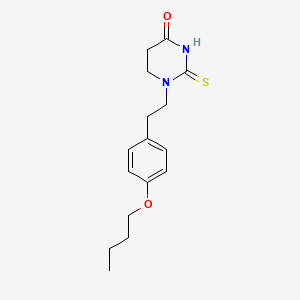
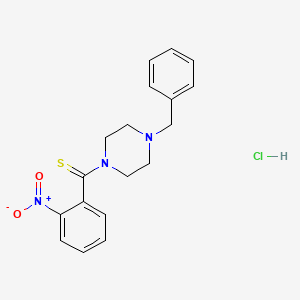
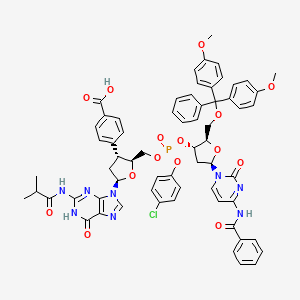
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
